molecular formula C19H21NO3 B5149268 [4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate CAS No. 6238-70-6

[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate

Cat. No.: B5149268
CAS No.: 6238-70-6
M. Wt: 311.4 g/mol
InChI Key: ZLCOGOIYZCCRDS-UHFFFAOYSA-N
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Description

[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate is a chemical compound known for its unique structure and properties It is a member of the acetate family, characterized by the presence of an acetate group attached to a biphenyl structure with a tert-butylcarbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate typically involves the reaction of 4-bromoacetophenone with tert-butyl isocyanate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include a solvent like dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetate group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities. Researchers are exploring its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, this compound is being investigated for its potential as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties, making it a candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: Lacks the tert-butylcarbamoyl group, resulting in different reactivity and applications.

    Biphenyl acetate: Similar biphenyl structure but without the tert-butylcarbamoyl substituent.

    Tert-butylcarbamoyl phenyl acetate: Similar functional groups but different structural arrangement.

Uniqueness

[4-[3-(Tert-butylcarbamoyl)phenyl]phenyl] acetate stands out due to its unique combination of functional groups and structural features. The presence of both the acetate and tert-butylcarbamoyl groups imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[3-(tert-butylcarbamoyl)phenyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13(21)23-17-10-8-14(9-11-17)15-6-5-7-16(12-15)18(22)20-19(2,3)4/h5-12H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCOGOIYZCCRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368136
Record name [4-[3-(tert-butylcarbamoyl)phenyl]phenyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6238-70-6
Record name [4-[3-(tert-butylcarbamoyl)phenyl]phenyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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